3-(Trifluoromethoxy)cinnamic acid
Overview
Description
3-(Trifluoromethoxy)cinnamic acid is an organic compound with the molecular formula C({10})H({7})F({3})O({3}) It is characterized by the presence of a trifluoromethoxy group attached to the cinnamic acid backbone
Mechanism of Action
Target of Action
The primary targets of 3-(Trifluoromethoxy)cinnamic acid are the respiratory system, eyes, and skin . These organs are directly affected by the compound, leading to potential irritation .
Mode of Action
Cinnamic acid derivatives have been reported to exert their activity through plasma membrane disruption, nucleic acid and protein damage, and the induction of intracellular reactive oxygen species . They can also terminate radical chain reactions by donating electrons that react with radicals forming stable products .
Biochemical Pathways
The biosynthesis of cinnamic acid, which is structurally similar to this compound, involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine . This pathway is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids .
Result of Action
It has been suggested that the compound can be used to plate compounds that contain antioxidant . It can also be used to treat dysproliferative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)cinnamic acid typically involves the reaction of cinnamic acid derivatives with trifluoromethoxy reagents. One common method includes the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including halogenation, followed by a Heck reaction to introduce the cinnamic acid moiety.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are used to facilitate the coupling reactions. The reaction conditions generally involve moderate temperatures and pressures to optimize the production rate and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include trifluoromethoxy-substituted carboxylic acids, alcohols, and various substituted cinnamic acid derivatives.
Scientific Research Applications
3-(Trifluoromethoxy)cinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and metabolic disorders.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
3-(Trifluoromethoxy)cinnamic acid can be compared with other cinnamic acid derivatives, such as:
3-(Trifluoromethyl)cinnamic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its reactivity and biological activity.
4-Fluorocinnamic acid: The presence of a fluorine atom at the para position alters the compound’s electronic properties and reactivity.
2-(Trifluoromethyl)cinnamic acid: The trifluoromethyl group at the ortho position influences the steric and electronic characteristics of the molecule.
The uniqueness of this compound lies in the trifluoromethoxy group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(E)-3-[3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)16-8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKZZEYGXRWYNI-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168833-80-5 | |
Record name | 3-(Trifluoromethoxy)cinnamic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.